molecular formula C15H17N3O2 B2848891 4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine CAS No. 477863-69-7

4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine

Cat. No.: B2848891
CAS No.: 477863-69-7
M. Wt: 271.32
InChI Key: VPTBMLQGILUOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine is a synthetically accessible pyrimidine derivative that serves as a key scaffold in medicinal chemistry research. Its structure, featuring a methoxy group at the 5-position, a phenyl group at the 2-position, and a morpholine moiety at the 4-position of the pyrimidine core, is of significant interest for the development of novel kinase inhibitors. Compounds based on this scaffold have been identified as potent dual inhibitors of essential plasmodial kinases, PfGSK3 and PfPK6, which are novel drug targets for combating malaria. Research has established that inhibitors containing this core structure can exhibit nanomolar-range activity against both kinase targets and demonstrate antiplasmodial efficacy against blood-stage Plasmodium falciparum parasites, setting the stage for further optimization in antimalarial drug discovery . The morpholine ring is a critical structural feature that enhances the compound's physicochemical properties, while the pyrimidine core provides a versatile platform for interaction with biological targets. This compound is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(5-methoxy-2-phenylpyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-19-13-11-16-14(12-5-3-2-4-6-12)17-15(13)18-7-9-20-10-8-18/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTBMLQGILUOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1N2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

    Substitution Reactions: The methoxy and phenyl groups are introduced through substitution reactions, often involving nucleophilic aromatic substitution.

    Formation of the Morpholine Ring: The morpholine ring is typically formed through a cyclization reaction involving an appropriate diol and ammonia or an amine.

Industrial Production Methods

Industrial production of 4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to maintain optimal reaction conditions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring and morpholine nitrogen serve as primary sites for nucleophilic substitution.

a. Pyrimidine Ring Functionalization
The 5-methoxy group can undergo demethylation or displacement under specific conditions. For example:

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the methoxy group to a chloro substituent, enabling subsequent nucleophilic substitution .

  • Amination : Chlorinated intermediates react with amines (e.g., morpholine) to form secondary amines .

Reaction StepConditionsProductSource
Methoxy → ChloroPOCl₃, reflux5-Chloro derivative
Chloro → Morpholine substitutionMorpholine, base, RTMorpholine-linked pyrimidine

b. Morpholine Nitrogen Alkylation
The morpholine nitrogen acts as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts :
Morpholine-N+R-XMorpholine-N-R\text{Morpholine-N} + \text{R-X} \rightarrow \text{Morpholine-N-R}

Hydrolysis of the Morpholine Ring

Under acidic or basic conditions, the morpholine ring undergoes hydrolysis to yield diol or amino alcohol derivatives :

  • Acidic Hydrolysis : Concentrated HCl cleaves the morpholine ring, forming a diamine intermediate.

  • Basic Hydrolysis : NaOH promotes ring opening, generating ethylene glycol and ammonia derivatives.

Reductive Amination

The morpholine nitrogen participates in reductive amination with aldehydes/ketones in the presence of reducing agents (e.g., NaBH₃CN), forming secondary amines :
Morpholine-N+RCHONaBH₃CNMorpholine-N-CH₂-R\text{Morpholine-N} + \text{RCHO} \xrightarrow{\text{NaBH₃CN}} \text{Morpholine-N-CH₂-R}

Cross-Coupling Reactions

The pyrimidine core can engage in metal-catalyzed cross-coupling if activated with halogens:

a. Suzuki Coupling
After converting the methoxy group to a bromo substituent (via POBr₃), palladium-catalyzed coupling with aryl boronic acids forms biaryl derivatives .

ReactionCatalyst SystemProductSource
Bromination + Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C5-Aryl-substituted pyrimidine

b. Buchwald–Hartwig Amination
Chlorinated pyrimidines react with aryl amines under palladium catalysis to form C–N bonds :
Pyrimidine-Cl+Ar-NH₂Pd(dba)₃, DavePhosPyrimidine-NH-Ar\text{Pyrimidine-Cl} + \text{Ar-NH₂} \xrightarrow{\text{Pd(dba)₃, DavePhos}} \text{Pyrimidine-NH-Ar}

Cyclization Reactions

Under thermal or catalytic conditions, the compound forms fused heterocycles. For example, heating with formamide generates pyrimido[4,5-d]pyrimidines via Schiff base intermediates .

Oxidation and Reduction

  • Methoxy Demethylation : Strong acids (e.g., HBr) demethylate the 5-methoxy group to a hydroxyl .

  • Pyrimidine Reduction : Hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydropyrimidine .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine is C15H17N3O2. The compound features a morpholine ring, which contributes to its biological activity. The presence of the pyrimidine moiety and the methoxy group enhances its interaction with biological targets.

Anticancer Activity

One of the primary applications of 4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine is in the development of anticancer agents. Research has shown that similar pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds with structural similarities have demonstrated significant inhibitory effects on CDK9, leading to apoptosis in cancer cell lines .

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound NameTargetIC50 (μM)Reference
4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholineCDK9TBDOngoing Research
5-substituted pyrimidinesCDK912u: <10
Thiazol derivativesCA II9.3 - 77.7

Biochemical Probes

The compound has been investigated as a potential biochemical probe for various enzymes and receptors. Its structural features allow it to interact selectively with specific biological targets, making it a candidate for further exploration in drug discovery.

Inhibition Studies

Studies have indicated that compounds with similar structures exhibit inhibitory activity against carbonic anhydrases (CAs), which are involved in various physiological processes, including respiration and acid-base balance .

Table 2: Inhibition Potency Against Carbonic Anhydrases

Compound NameIsoform TargetedKi (μM)Reference
4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholineCA II, IX, XIITBDOngoing Research
Non-sulfonamide derivativesCA II9.3 - 77.7

Materials Science

In addition to its biological applications, this compound may also be utilized in materials science for developing new polymers or catalysts due to its unique chemical structure. The morpholine ring can serve as a functional group in polymer synthesis, potentially enhancing material properties such as flexibility and thermal stability.

Case Studies and Real-world Applications

Research studies have documented the efficacy of similar compounds in clinical settings, particularly in oncology. For example, case studies have shown promising results for pyrimidine-based inhibitors in treating multiple myeloma and other malignancies .

Table 3: Case Studies on Pyrimidine Derivatives

Study FocusFindingsReference
Multiple Myeloma TreatmentEfficacy of novel inhibitors in clinical trials
Pharmacovigilance StudiesSafety profiles of pyrimidine derivatives in patients

Mechanism of Action

The mechanism of action of 4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. This compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    DNA Interaction: Interacting with DNA and affecting gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

VPC-14228 (4-(4-Phenylthiazol-2-yl)morpholine)
  • Structure : Replaces the pyrimidine core with a thiazole ring linked to phenyl and morpholine groups.
4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4)
  • Structure : Pyrimidine core with two chlorine atoms at positions 4 and 4.
  • Applications : Widely used in agrochemicals and pharmaceuticals due to its reactivity in cross-coupling reactions .
5-Bromo-2-chloro-4-morpholinopyrimidine (CAS: 139502-01-5)
  • Structure : Halogenated pyrimidine with bromine (position 5) and chlorine (position 2).
  • Key Differences : Halogens enhance electrophilic substitution reactivity, making it a precursor in Suzuki-Miyaura couplings. The absence of methoxy/phenyl groups reduces steric hindrance .
4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine (CAS: 1137279-00-5)
  • Structure : Thiazolo[4,5-d]pyrimidine fused ring with a methylthio group and chlorine.
  • Methylthio groups contribute to hydrophobic interactions .

Physicochemical Properties

Compound Key Substituents LogP* Solubility Melting Point (°C)
4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine Methoxy, Phenyl ~2.8 Moderate Not Reported
VPC-14228 Thiazole, Phenyl 3.1 Low Not Reported
4-(4,6-Dichloropyrimidin-2-yl)morpholine Chlorine (×2) 2.5 Low 98–101
5-Bromo-2-chloro-4-morpholinopyrimidine Bromine, Chlorine 3.2 Very Low 109–111
4-(5-Chloro-2-(methylthio)thiazolo[...]morpholine Chlorine, Methylthio 3.5 Insoluble 98–99

*Estimated using fragment-based methods.

Biological Activity

4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and its implications in drug development.

Chemical Structure and Properties

The compound features a morpholine ring and a pyrimidine moiety substituted with a methoxy group and a phenyl group. This unique structural arrangement is believed to contribute to its biological activity.

The biological activity of 4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. The morpholine component is known for modulating receptor activity and influencing various biochemical pathways. Morpholine derivatives have been shown to interact with central nervous system (CNS) receptors, potentially affecting mood disorders, pain modulation, and neurodegenerative diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine. The compound has demonstrated significant inhibitory effects on cancer cell lines, particularly in breast cancer models. For instance, it has been reported to exhibit lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating potent growth inhibition .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Pyrimidine-based compounds generally show promising activity against various bacterial strains. In particular, derivatives have been noted for their effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections .

Case Studies

  • Cancer Cell Line Studies : In vitro studies conducted on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that 4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine significantly inhibited cell proliferation with IC50 values ranging from 1.75 to 9.46 µM. This was notably more effective than traditional chemotherapy agents .
  • Antibacterial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics like amoxicillin .
  • CNS Activity : Morpholine derivatives have been investigated for their CNS effects, where 4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine was found to modulate receptor activity relevant to mood regulation and neuroprotection .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis indicates that modifications on the pyrimidine ring significantly affect the biological activity of the compound. The presence of the methoxy group at the C5 position enhances lipophilicity and receptor binding affinity, which are critical for its pharmacological effects .

Data Summary Table

Biological Activity Observed Effect IC50/MIC Values Reference
Anticancer (MCF-7)Significant growth inhibition1.75 - 9.46 µM
Anticancer (MDA-MB-231)Significant growth inhibition1.75 - 9.46 µM
Antibacterial (S. aureus)Effective inhibitionMIC < Amoxicillin
Antibacterial (E. coli)Effective inhibitionMIC < Amoxicillin
CNS ModulationPotential mood regulationN/A

Q & A

Basic: What are the key synthetic strategies for preparing 4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling to introduce the morpholine and phenyl groups onto the pyrimidine core. For example:

  • Stepwise functionalization : Start with a halogenated pyrimidine (e.g., 4-chloro-5-methoxypyrimidine), react with morpholine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base like K₂CO₃ .
  • Coupling reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) to attach aryl groups via cross-coupling .
    Optimization : Monitor reaction progress with TLC or HPLC. Adjust temperature, solvent polarity, and catalyst loading to improve yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C5, morpholine at C4) and assess purity .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak) and detect impurities .
  • X-ray crystallography : For unambiguous structural confirmation using programs like SHELX or WinGX .

Basic: How can researchers assess the compound’s biological activity in preliminary screens?

  • Kinase inhibition assays : Test against kinase panels (e.g., EGFR, PI3K) using fluorescence-based ATP competition assays .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Molecular docking : AutoDock4 predicts binding modes to target proteins (e.g., kinases) by simulating ligand-receptor interactions.

Advanced: How can computational methods resolve contradictions in experimental binding affinity data?

  • Docking refinement : Use AutoDock4 with flexible side chains to model induced-fit binding .
  • Wavefunction analysis : Multiwfn calculates electrostatic potential maps to identify key interactions (e.g., hydrogen bonds, π-π stacking) missed in crystallography.
  • Free-energy perturbation : Combine MD simulations (e.g., AMBER) with thermodynamic integration to quantify binding energy discrepancies .

Advanced: What strategies validate structure-activity relationships (SAR) for derivatives of this compound?

  • Substituent variation : Synthesize analogs with halogen (Br, F), alkyl, or electron-withdrawing groups at C2/C6 .
  • Biological profiling : Compare IC₅₀ across analogs to correlate substituent effects with activity .
  • Topological analysis : Use Multiwfn to compute Fukui indices and identify reactive sites for further modification.

Advanced: How can researchers address discrepancies in crystallographic and spectroscopic data?

  • Multi-technique validation : Cross-reference X-ray data (WinGX ) with NMR assignments (e.g., NOESY for spatial proximity) .
  • Density functional theory (DFT) : Optimize the geometry in Gaussian and compare calculated vs. experimental NMR chemical shifts .
  • Twinned data correction : Use SHELXL to refine twinned crystals and resolve overlapping electron density.

Advanced: What methodologies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt formation : Screen hydrochloride or mesylate salts to improve aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the morpholine nitrogen .
  • LogP adjustment : Modify substituents (e.g., replace methoxy with polar groups) and measure via shake-flask/HPLC methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.